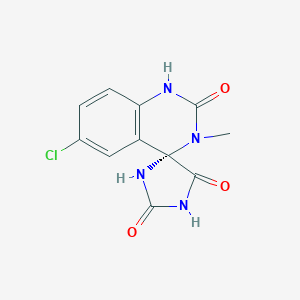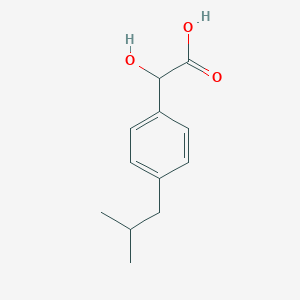
Hydroxy(4-isobutylphenyl)acetic acid
描述
Hydroxy(4-isobutylphenyl)acetic acid, also known as ibuprofen, is a non-steroidal anti-inflammatory drug (NSAID) that is widely used for the treatment of pain, fever, and inflammation. It is one of the most commonly prescribed drugs in the world, with over 30 billion doses sold to date. The chemical formula of ibuprofen is C13H18O2, and it belongs to the class of propionic acid derivatives.
作用机制
Ibuprofen works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins and other inflammatory mediators. By inhibiting COX enzymes, Hydroxy(4-isobutylphenyl)acetic acid reduces inflammation, pain, and fever. Ibuprofen also has analgesic effects, which are thought to be due to its ability to block the transmission of pain signals in the central nervous system.
生化和生理效应
Ibuprofen has a number of biochemical and physiological effects, including the inhibition of platelet aggregation, the reduction of fever, the inhibition of prostaglandin synthesis, and the reduction of inflammation. Ibuprofen has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
实验室实验的优点和局限性
Ibuprofen has several advantages for use in laboratory experiments, including its low cost, high availability, and well-established safety profile. However, Hydroxy(4-isobutylphenyl)acetic acid also has some limitations, including its relatively low potency compared to other NSAIDs, and its potential for interactions with other drugs.
未来方向
There are several future directions for research on Hydroxy(4-isobutylphenyl)acetic acid, including the development of more potent and selective COX inhibitors, the investigation of the mechanisms underlying its neuroprotective effects, and the exploration of its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and cancer. Other areas of future research may include the investigation of Hydroxy(4-isobutylphenyl)acetic acid's effects on the gut microbiome, and the development of new formulations and delivery methods for the drug.
科学研究应用
Ibuprofen has been extensively studied for its therapeutic effects in a variety of conditions, including pain, fever, inflammation, and arthritis. It has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and cancer. In addition, Hydroxy(4-isobutylphenyl)acetic acid has been shown to have neuroprotective effects, as well as to improve cognitive function in animal models of aging.
属性
CAS 编号 |
104483-03-6 |
|---|---|
产品名称 |
Hydroxy(4-isobutylphenyl)acetic acid |
分子式 |
C12H16O3 |
分子量 |
208.25 g/mol |
IUPAC 名称 |
2-hydroxy-2-[4-(2-methylpropyl)phenyl]acetic acid |
InChI |
InChI=1S/C12H16O3/c1-8(2)7-9-3-5-10(6-4-9)11(13)12(14)15/h3-6,8,11,13H,7H2,1-2H3,(H,14,15) |
InChI 键 |
JXPAIKLCYWSQED-UHFFFAOYSA-N |
SMILES |
CC(C)CC1=CC=C(C=C1)C(C(=O)O)O |
规范 SMILES |
CC(C)CC1=CC=C(C=C1)C(C(=O)O)O |
同义词 |
Benzeneacetic acid, -alpha--hydroxy-4-(2-methylpropyl)- (9CI) |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


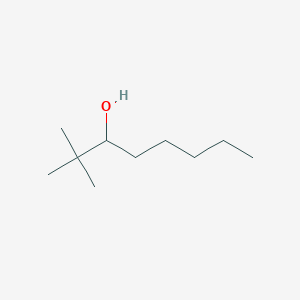
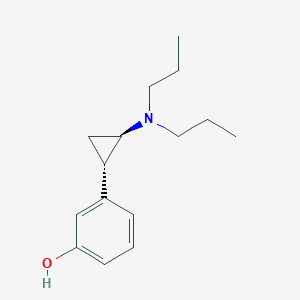
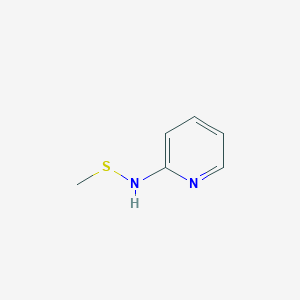
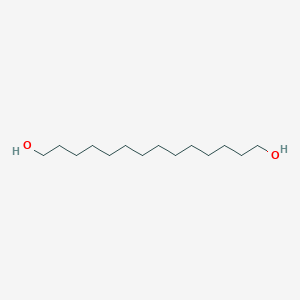
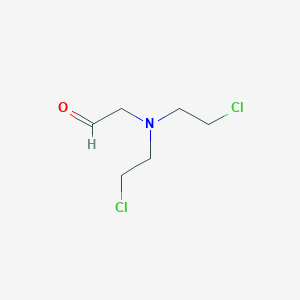
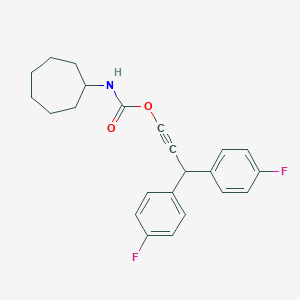
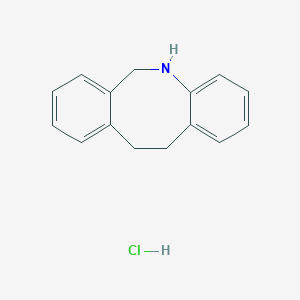
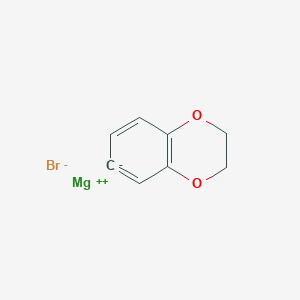
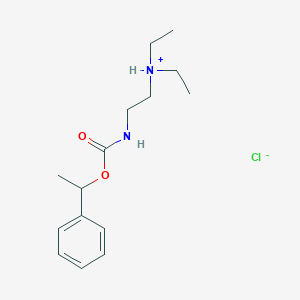
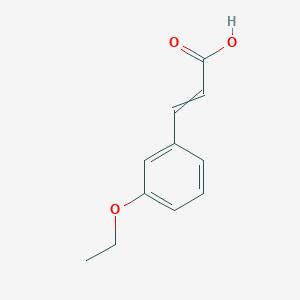
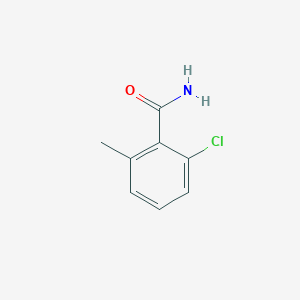

![N-[2-(7-Chloro-6-methyl-5H-pyrazolo[1,5-b][1,2,4]triazol-2-yl)propyl]-2-(octyloxy)-5-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonamide](/img/structure/B34339.png)
